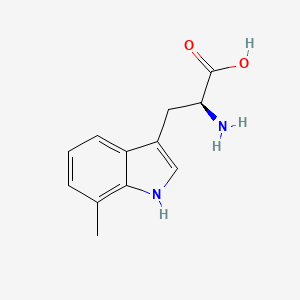

7-methyl-L-tryptophan

Übersicht

Beschreibung

7-Methyl-L-tryptophan is a derivative of tryptophan, an essential amino acid . It is commonly used in peptide synthesis and biomedical research and development . It is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics and plays an important role in the synthesis of high-efficiency antibacterial agents .

Synthesis Analysis

The synthesis of L-tryptophan and its derivatives, including 7-methyl-L-tryptophan, is well understood in organisms like Escherichia coli . Microbial fermentation is the most commonly used method to produce L-tryptophan . The synthetic pathways and engineering strategies of L-tryptophan have been reviewed and compared in various studies .Molecular Structure Analysis

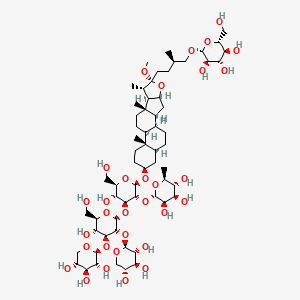

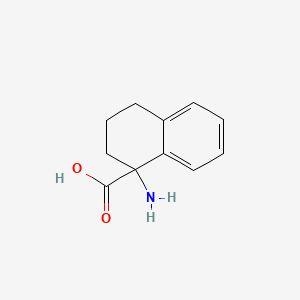

The molecular formula of 7-methyl-L-tryptophan is C12H14N2O2 . Its molecular weight is 218.25 g/mol .Chemical Reactions Analysis

The chemical reactions involving 7-methyl-L-tryptophan are complex and involve various enzymes controlling the carbon flux to L-tryptophan . These controlling enzyme activities have been addressed stepwise by the targeted overexpression of additional enzymes .Wissenschaftliche Forschungsanwendungen

Antidepressant Potential: 7-Me-L-Trp is a precursor to serotonin, a neurotransmitter associated with mood regulation. Researchers have explored its potential as an antidepressant or mood stabilizer .

Neuroprotection: Studies suggest that 7-Me-L-Trp may protect neurons from oxidative stress and inflammation. Its antioxidant properties make it a promising candidate for neurodegenerative disease research .

Metabolic Engineering and Biotechnology

In the realm of biotechnology, 7-Me-L-Trp plays a crucial role:

- Melatonin Production : 7-Me-L-Trp serves as an intermediate in the biosynthesis of melatonin, a hormone involved in sleep regulation and antioxidant defense. Engineered microbial strains can produce melatonin from 7-Me-L-Trp .

Food and Feed Additives

7-Me-L-Trp finds applications in the food and animal feed industries:

Animal Nutrition: In animal feed formulations, 7-Me-L-Trp improves growth, stress tolerance, and overall health. It enhances tryptophan availability for protein synthesis in livestock .

Conclusion

7-Me-L-Trp’s multifaceted applications span medicine, biotechnology, and food science. Its potential continues to inspire innovative research and product development. 🌟

Ren, X., Wei, Y., Zhao, H., Shao, J., Zeng, F., Wang, Z., & Li, L. (2023). A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Frontiers in Bioengineering and Biotechnology, 11, 1261832. Read more Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. Biotechnology for Biofuels, 17(1), 1-13. Read more

Wirkmechanismus

Target of Action

7-Methyl-L-Tryptophan (7-MT) is an amino acid derivative that plays a crucial role in the biosynthesis of many non-ribosomal peptide antibiotics . It primarily targets key enzymes involved in L-Tryptophan metabolism, which is a complex process resulting in many bioactive molecules acting in various organs through different action mechanisms . These enzymes and the metabolites they produce represent potential therapeutic targets .

Mode of Action

The interaction of 7-MT with its targets leads to disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders . This disruption paves the way for the development of drugs targeting L-Tryptophan metabolism .

Biochemical Pathways

L-Tryptophan is metabolized via three significant pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . All of these pathways are influenced by the gut microbiota . The kynurenine pathway prevents hyperinflammation and induces long-term immune tolerance . Systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases .

Pharmacokinetics

The pharmacokinetics of 7-MT is yet to be fully understood. It’s known that a single administration of a similar compound, 1-methyl-l-tryptophan (1-mt), increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .

Result of Action

The result of 7-MT’s action is the modulation of L-Tryptophan metabolism, which can either aggravate or prevent inflammaging-related diseases . This modulation is necessary to control inflammaging and alters the functioning of other metabolic faiths of Tryptophan including Kynurenine metabolites, microbiota-derived indoles, and nicotinamide adenine dinucleotide (NAD+) .

Action Environment

The action, efficacy, and stability of 7-MT are influenced by various environmental factors. For instance, the gut microbiota significantly influences L-Tryptophan metabolism . Moreover, systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases , indicating that age could be another environmental factor influencing the action of 7-MT.

Safety and Hazards

While specific safety data for 7-methyl-L-tryptophan is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-L-tryptophan | |

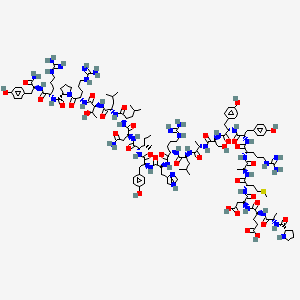

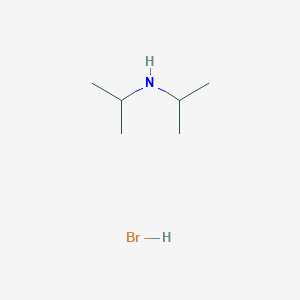

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

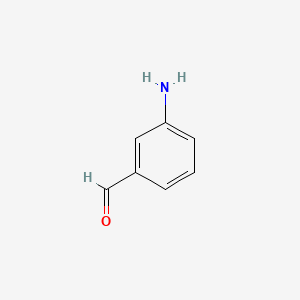

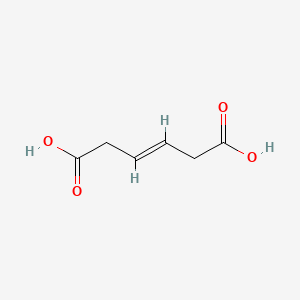

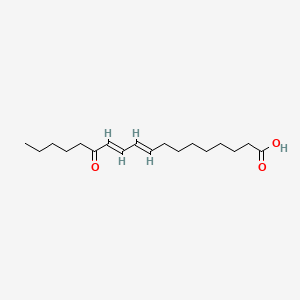

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)

![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)

![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)